molecular formula C27H20BrNO4S B11591610 ethyl 4-(4-bromophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate

ethyl 4-(4-bromophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11591610
M. Wt: 534.4 g/mol
InChI Key: SBYPVURDUOPPSI-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BROMOPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that combines a bromophenyl group, a xanthene moiety, and a thiophene carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BROMOPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromophenyl intermediate: Bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the xanthene derivative: Condensation reactions involving appropriate starting materials to form the xanthene core.

    Coupling reactions: Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) to link the bromophenyl and xanthene moieties.

    Formation of the thiophene carboxylate: Esterification reactions to introduce the ethyl carboxylate group onto the thiophene ring.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BROMOPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a pharmaceutical intermediate or active compound.

    Industry: Use in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.

Mechanism of Action

The mechanism of action for ETHYL 4-(4-BROMOPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-CHLOROPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 4-(4-FLUOROPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 4-(4-BROMOPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s size and electronegativity can affect the compound’s electronic properties and its behavior in chemical reactions.

Properties

Molecular Formula

C27H20BrNO4S

Molecular Weight

534.4 g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C27H20BrNO4S/c1-2-32-27(31)24-20(16-11-13-17(28)14-12-16)15-34-26(24)29-25(30)23-18-7-3-5-9-21(18)33-22-10-6-4-8-19(22)23/h3-15,23H,2H2,1H3,(H,29,30)

InChI Key

SBYPVURDUOPPSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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